molecular formula C23H22O6 B4689530 methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4689530
M. Wt: 394.4 g/mol
InChI Key: METVUOWVSHPXLT-UHFFFAOYSA-N
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Description

Methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that includes a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the condensation of 4-methylphenylacetic acid with 4,8-dimethyl-7-hydroxy-2H-chromen-2-one in the presence of a dehydrating agent. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A compound with a similar structure, used as a sedative-hypnotic medication.

  • **N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]

Properties

IUPAC Name

methyl 2-[4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-13-5-7-16(8-6-13)19(24)12-28-20-10-9-17-14(2)18(11-21(25)27-4)23(26)29-22(17)15(20)3/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METVUOWVSHPXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate
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methyl 2-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

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